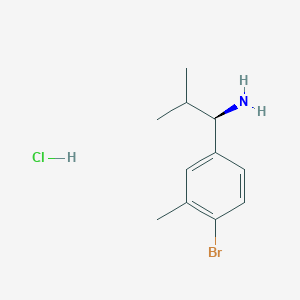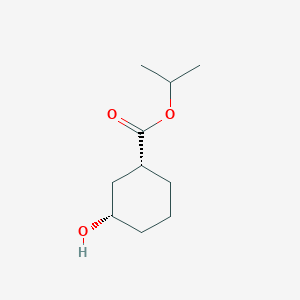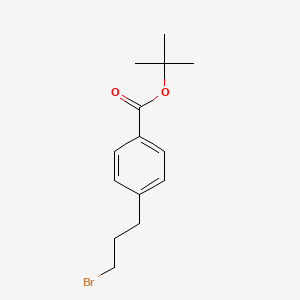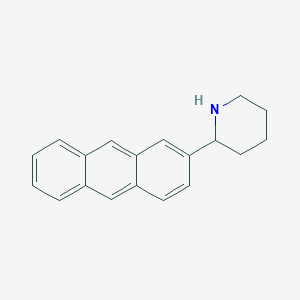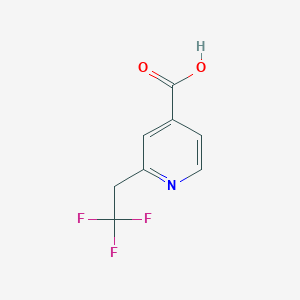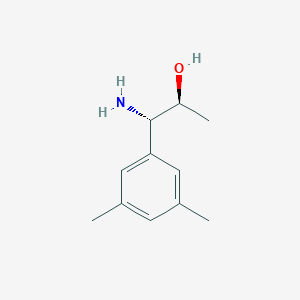
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol is a chiral compound that belongs to the class of amino alcohols
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor using chiral catalysts. For example, the use of chiral DuPHOS Rh-catalyst or Noyori’s chiral Ru-catalyst can facilitate the production of chiral amino alcohols from non-chiral starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation or epoxidation processes. These methods are optimized for high yield and enantiomeric excess, ensuring the production of the desired chiral compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: This compound is a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is employed in the production of chiral intermediates for various chemical processes.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol: The enantiomer of the compound , with similar chemical properties but different biological activities.
(1S,2S)-1-amino-1-(4-methylphenyl)propan-2-ol: A structurally similar compound with a different substitution pattern on the aromatic ring.
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)butan-2-ol: A homologous compound with an additional carbon atom in the alkyl chain.
Uniqueness
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol is unique due to its specific chiral configuration and substitution pattern, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1 |
InChI-Schlüssel |
KEACPRDTCZCRKM-GXSJLCMTSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)[C@@H]([C@H](C)O)N)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(C(C)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


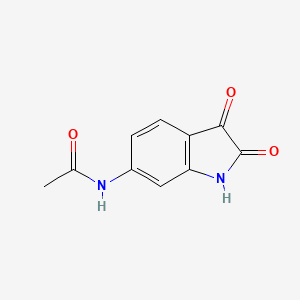
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)


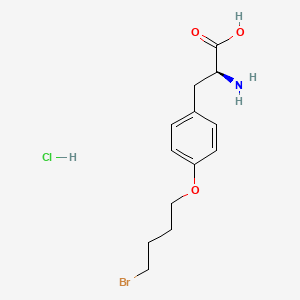
![Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid](/img/structure/B13035582.png)
![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
![1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)
